molecular formula C3H7NOS B080465 (Methylthio)acetaldehyde oxime CAS No. 10533-67-2

(Methylthio)acetaldehyde oxime

Cat. No. B080465
CAS RN: 10533-67-2
M. Wt: 105.16 g/mol
InChI Key: AGVHWUQIIQHFCW-DUXPYHPUSA-N
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Description

“(Methylthio)acetaldehyde oxime” is a chemical compound with the molecular formula C3H7NOS . It is also known as “Methylthio acetaldoxime” and "1-(Methylthio)acetaldehyde oxime" .


Synthesis Analysis

The synthesis of “(Methylthio)acetaldehyde oxime” generally involves the reaction of a ketone with a thiol . Specifically, the ketone is dissolved in a suitable solvent, the thiol is added, and the reaction is carried out under appropriate temperature and time conditions . Another method involves the ammoximation of acetaldehyde using TS-1 as a catalyst and H2O2 as an oxidant . According to the hydroxylamine mechanism, the effects of temperature, H2O2/acetaldehyde, NH3/acetaldehyde, and the amount of TS-1 on the catalytic properties of TS-1 were studied in detail .


Molecular Structure Analysis

The molecular structure of “(Methylthio)acetaldehyde oxime” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 105.16 .


Chemical Reactions Analysis

The chemical reactions involving “(Methylthio)acetaldehyde oxime” are complex and can involve multiple steps . For example, a qualitative analysis for the ammoximation of acetaldehyde to its oxime using TS-1 as a catalyst and H2O2 as an oxidant was investigated . According to the hydroxylamine mechanism, NH3 is first oxidized to NH2OH by TS-1/H2O2; then, CH3CH=NOH forms after NH2OH reacts with CH3CHO .


Physical And Chemical Properties Analysis

“(Methylthio)acetaldehyde oxime” has a density of 1.09±0.1 g/cm3, a boiling point of 209.2±23.0 °C, and a flash point of 80.335°C . It is predicted to be soluble .

Scientific Research Applications

Synthesis Processes

  • Li Fu-gang (2011) discussed the synthesis of methylthio acetaldoxime, highlighting a two-step process involving the oximation of acetaldehyde and chlorination. In optimal conditions, the yield of methylthio acetaldoxime reached 95% (Li Fu-gang, 2011).

Microwave Spectrum Studies

  • Research by Ohashi et al. (1976) and (1977) investigated the microwave spectrum of syn- and anti-acetaldehyde oxime-d, revealing insights into rotational constants and dipole moments (Ohashi et al., 1976); (Ohashi et al., 1977).

Molecular Structure Analysis

  • Hosoi et al. (2005) conducted a study on the molecular structure of (E)- and (Z)-acetaldehyde oxime, determining rotational constants and structural parameters (Hosoi et al., 2005).

Beckmann Rearrangement Reaction

  • Sirijaraensre and Limtrakul (2006) examined the Beckmann rearrangement of oxime molecules, emphasizing the role of zeolite framework in lowering activation energy (Sirijaraensre & Limtrakul, 2006).

Glucosinolate Biosynthesis

  • Lee and Serif (1971) identified (methylthio) valeraldehyde oxime as a specific precursor in the biosynthesis of the glucosinolate progoitrin in rutabaga leaves (Lee & Serif, 1971).

Nitrate Reductase Assays in Plant Physiology

  • Klepper (1987) found that acetaldehyde oxime is not a significant byproduct in in vivo nitrate reductase assays of soybean leaves, contrary to previous suggestions (Klepper, 1987).

Environmental Fate Studies

  • Bull (1968) investigated the metabolism of UC-21149 (2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl)oxime) in cotton plants and soil, revealing its complete metabolism in leaves and limited translocation (Bull, 1968).

Safety And Hazards

“(Methylthio)acetaldehyde oxime” is relatively stable under normal operating conditions, but safety precautions should still be taken . It should be handled in a well-ventilated laboratory environment, and exposure to its vapors should be avoided . It should also be kept away from heat sources, flames, and oxidizers .

properties

IUPAC Name

(NE)-N-(2-methylsulfanylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHWUQIIQHFCW-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027726
Record name Acetaldehyde, (methylthio)-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylthio)acetaldehyde oxime

CAS RN

10533-67-2
Record name Acetaldehyde, 2-(methylthio)-, oxime
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Record name Acetaldehyde, 2-(methylthio)-, oxime
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Record name Acetaldehyde, (methylthio)-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)acetaldehyde oxime
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Record name (Methylthio)acetaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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